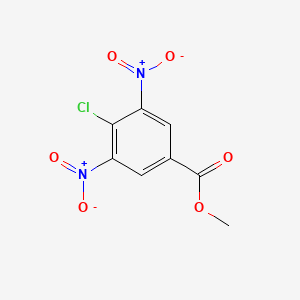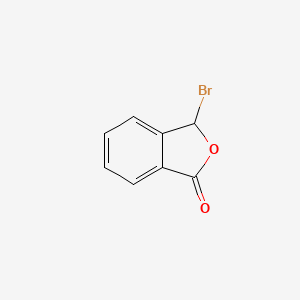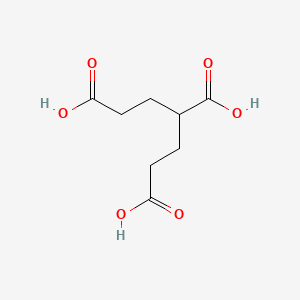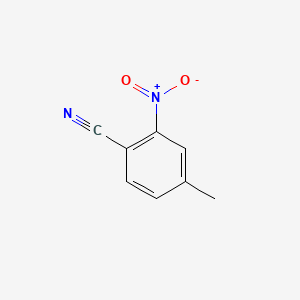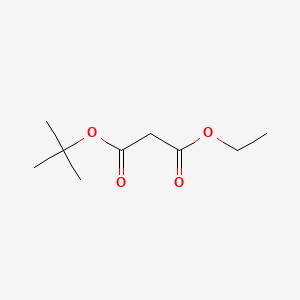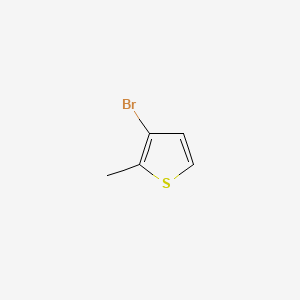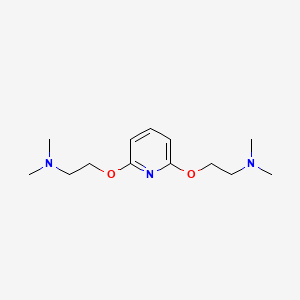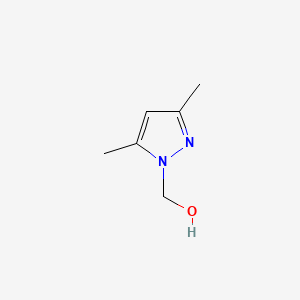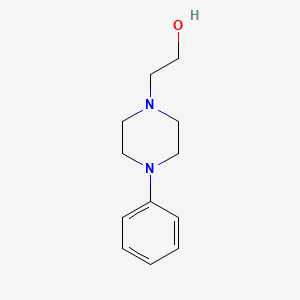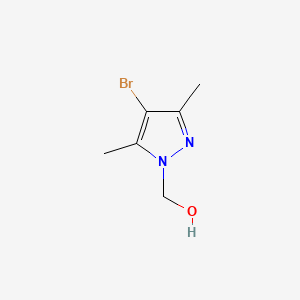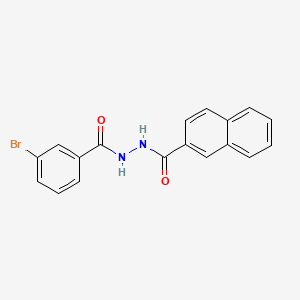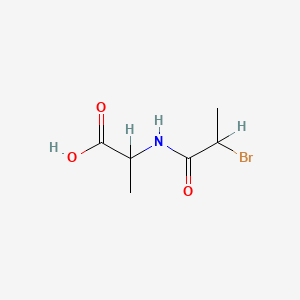
N-(DL-2-Bromopropionyl)-DL-alanine
描述
Synthesis Analysis
The synthesis of compounds related to N-(DL-2-Bromopropionyl)-DL-alanine involves the starting from ethyl 2,3-dibromopropionate and further chemical transformations. For instance, the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid (a related compound) begins with ethyl 2,3-dibromopropionate and involves several steps including enzymatic resolution and acid hydrolysis to yield the final product, highlighting the complex synthesis routes for related compounds (Isowa et al., 1973).
Molecular Structure Analysis
The molecular-crystal structure of DL-β-(5-bromo-1-uracilyl)-α-alanine, a compound with a similar brominated alanine structure, has been determined by x-ray diffraction analysis. This study revealed that, unlike free amino acids, this compound does not exhibit a zwitterion structure in the crystalline state, suggesting that the introduction of bromine and other substituents significantly alters the molecular structure and properties of alanine derivatives (Mishnev et al., 1981).
Chemical Reactions and Properties
The reactivity of bromoacetyl-containing compounds like N-(DL-2-Bromopropionyl)-DL-alanine allows for their use in the synthesis of cyclic peptides, peptide conjugates, and polymers through reactions with sulfhydryl groups, demonstrating the compound's versatility in forming stable thioether linkages (Inman et al., 1991).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of N-(DL-2-Bromopropionyl)-DL-alanine and related compounds are crucial for their application in chemical syntheses and biochemical assays. However, specific studies focusing on the physical properties of N-(DL-2-Bromopropionyl)-DL-alanine are scarce, and insights can often be inferred from related compounds within the same chemical family.
Chemical Properties Analysis
The chemical properties of N-(DL-2-Bromopropionyl)-DL-alanine, such as its reactivity towards nucleophiles, stability under various conditions, and its behavior in peptide synthesis, are of interest. For example, the synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine demonstrates the use of bromoacetyl-functionalized amino acids in introducing specific functional groups into peptides, reflecting the broader utility of bromoacetyl compounds in bioorganic chemistry (Inman et al., 1991).
科学研究应用
Synthesis Applications
Synthesis of Alanosine : N-(DL-2-Bromopropionyl)-DL-alanine is used in the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid, which is a precursor in the synthesis of alanosine, an important compound in chemical research (Isowa et al., 1973).
Synthesis of Optically Active Depsipeptide Copolymers : It's involved in the preparation of optically active cyclic depsipeptides, which are used in the synthesis of copolymers with significant biomedical applications (Shirahama et al., 1999).
Chemical Modeling : N-(DL-2-Bromopropionyl)-DL-alanine is used in chemical modeling for pyridoxal 5'-phosphate-dependent lysine aminomutases, aiding in understanding enzyme mechanisms (Han & Frey, 1990).
Synthesis of Fluorescent Amino Acids and Peptides : It's used in the synthesis of N-(2-Pyridyl) derivatives of amino acids, crucial for the development of fluorescence-labeled peptides in biochemical research (Mega et al., 1988).
Biotechnological and Biochemical Research
Biotechnological Production of β-Alanine : N-(DL-2-Bromopropionyl)-DL-alanine aids in understanding the synthesis and applications of β-alanine, which is significant in various industrial chemicals (Wang et al., 2021).
Enzymatic Degradation Studies : The compound is essential in studies focusing on the enzymatic degradation of polymers, providing insights into biodegradable materials (Shirahama et al., 1999).
Studying Conformational States : N-(DL-2-Bromopropionyl)-DL-alanine is utilized in studying the conformational states of N-acylalanine dithio esters, important in protein chemistry and structural biology (Lee et al., 1988).
Isotope Analysis in Microbial and Chemical Processes : The compound plays a role in enantiomer-specific isotope analysis, important for understanding microbial processes and chemical synthesis (Takano et al., 2013).
安全和危害
属性
IUPAC Name |
2-(2-bromopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOGAQFIJCUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953624 | |
| Record name | N-(2-Bromo-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(DL-2-Bromopropionyl)-DL-alanine | |
CAS RN |
31654-38-3 | |
| Record name | N-(2-Bromo-1-oxopropyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31654-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(DL-2-Bromopropionyl)-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031654383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Bromo-1-hydroxypropylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(DL-2-bromopropionyl)-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



